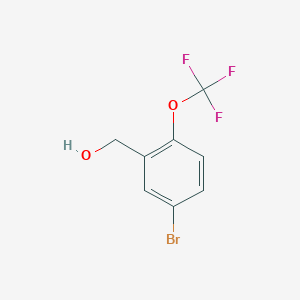

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMORZJWISOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676441 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-86-7 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic alcohol that serves as a versatile building block in modern synthetic chemistry.[1] Its utility in the development of novel pharmaceutical agents and advanced materials necessitates a thorough understanding of its fundamental physical properties. The presence of three distinct functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—imparts a unique combination of steric and electronic characteristics that dictate its behavior in chemical systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven methodologies essential for its effective handling, characterization, and application.

Molecular Structure and Its Physicochemical Implications

The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical properties. The aromatic ring is substituted with a powerful electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the hydroxymethyl group, and a moderately electron-withdrawing bromo group (-Br) meta to it.

-

Inductive Effects: Both the -Br and -OCF₃ groups exert strong negative inductive effects (-I) due to the high electronegativity of the halogen atoms. The -OCF₃ group is one of the most powerful electron-withdrawing groups, significantly reducing electron density in the aromatic ring.

-

Resonance Effects: The oxygen in the -OCF₃ group and the bromine atom possess lone pairs that can be donated to the ring (+R effect). However, for halogens and particularly for the -OCF₃ group, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is critical to the molecule's reactivity and acidity.

Summary of Physical Properties

The following table summarizes the available quantitative data for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

| Property | Value | Source(s) |

| CAS Number | 685126-86-7 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1][2] |

| Physical Form | Solid | [2][3] |

| Boiling Point | 255.7 °C (at 760 mmHg) | [2][3][4][5] |

| Density | 1.696 g/cm³ | [2][3][4][5] |

| Flash Point | 108.4 °C | [2][3][4] |

| pKa (Predicted) | 13.82 | [6] |

| Melting Point | Data not available | [1][5] |

| Aqueous Solubility | Data not available | [1] |

Detailed Analysis of Physicochemical Properties

Melting Point and Physical State

Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient temperature.[2][3] However, an experimental melting point has not been reported in publicly available literature or data sheets.[1][5] The high boiling point and the presence of strong intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The combination of the heavy bromine atom and the highly polar -OCF₃ and -OH groups contributes to a stable crystal lattice, suggesting a moderately high melting point is to be expected.

Expert Insight: For a molecule of this nature, precise melting point determination is the primary and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Acidity (pKa)

The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more acidic than unsubstituted benzyl alcohol (pKa ≈ 15.40).[7]

Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base (the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atom through the aromatic system, they delocalize the charge, making the anion more stable and, therefore, the parent alcohol a stronger acid.

Solubility Profile

While quantitative solubility data is not currently available, the molecular structure allows for a qualitative prediction based on the "like dissolves like" principle.

-

Aqueous Solubility: Expected to be very low. The molecule has a single polar hydroxyl group capable of hydrogen bonding with water. However, this is counteracted by the large, nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.[8]

-

Organic Solubility: Expected to be soluble in a range of common organic solvents. Good solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.

Predicted Spectroscopic Profile

No experimental spectra are publicly available. The following predictions are based on the known effects of the functional groups and can be used to verify the compound's identity.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm range. Due to their positions relative to the substituents, they will exhibit a complex splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).

-

Methylene Protons (2H): The -CH₂ OH protons will likely appear as a singlet around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically δ 2.0-4.0 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be significantly affected. The carbon of the -OC F₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon (1C): The C H₂OH carbon signal is expected around δ 60-70 ppm.

-

Trifluoromethyl Carbon (1C): The -OC F₃ carbon will appear as a quartet around δ 120-125 ppm with a large C-F coupling constant.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol's hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.

-

C-O Stretch: A signal in the 1000-1250 cm⁻¹ range for the alcohol C-O bond.

-

C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm⁻¹.

-

Standardized Experimental Protocols

For researchers requiring definitive values for the unreported properties, adherence to standardized, self-validating protocols is paramount for generating reliable and reproducible data.

Protocol: Melting Point Determination (USP <741> / Apparatus I)

This protocol describes the capillary method, which is the standard for regulatory and research purposes.[9][10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will depress the melting point. Gently pulverize a small amount of the solid to a fine powder.

-

Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column of 2.5-3.5 mm.[9]

-

Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

-

Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a controlled rate of 1 ± 0.5 °C per minute.[11]

-

Observation & Recording:

-

Onset Temperature (T_onset): Record the temperature at which the column is first observed to collapse or shrink.

-

Clear Point (T_clear): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.

-

-

Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow.

Protocol: Aqueous Solubility Determination (OECD 105 / Shake-Flask Method)

This method is the gold standard for determining the water solubility of compounds and is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a flask containing high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a clear, particle-free saturated aqueous phase.

-

Quantification: Accurately measure the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reporting: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high density and boiling point, reflecting strong intermolecular forces. Its most significant chemical property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents. While key experimental data such as melting point and aqueous solubility are not yet reported, this guide provides the theoretical framework and standardized protocols necessary for their rigorous determination. A complete understanding of these properties is essential for leveraging this valuable synthetic intermediate in research and development.

References

- 1. biomall.in [biomall.in]

- 2. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound CAS 685126-86-7 [homesunshinepharma.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. Factory Supply High Purity this compound Top Purity 99% 685126-86-7 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 7. Benzyl Alcohol [commonorganicchemistry.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. thinksrs.com [thinksrs.com]

- 10. uspbpep.com [uspbpep.com]

- 11. drugfuture.com [drugfuture.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. filab.fr [filab.fr]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to GSK583, a Potent and Selective RIPK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK583, a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2). GSK583 has emerged as a critical tool compound for elucidating the role of the NOD-RIPK2 signaling pathway in inflammatory and autoimmune diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and preclinical characterization of GSK583. Furthermore, it provides insights into its synthesis, biological activity, and key experimental protocols for its evaluation. While a promising investigational tool, this guide also addresses the known liabilities of GSK583 that have precluded its advancement as a clinical drug candidate, offering valuable lessons for future drug discovery efforts targeting RIPK2.

Introduction: The Therapeutic Potential of Targeting RIPK2

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) is a critical intracellular kinase that functions as an essential downstream signaling node for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2. The NOD-RIPK2 signaling pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating inflammatory responses. Dysregulation of this pathway has been implicated in a range of chronic inflammatory and autoimmune conditions, including inflammatory bowel disease, sarcoidosis, and certain autoinflammatory syndromes. Consequently, the development of selective RIPK2 inhibitors has become a significant focus for therapeutic intervention. GSK583 stands out as a first-generation, highly potent and selective inhibitor that has been instrumental in validating RIPK2 as a druggable target.

Chemical Profile of GSK583

GSK583, also known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a synthetic small molecule with the chemical formula C20H19FN4O2S and a molecular weight of 398.45 g/mol .[1][2]

Chemical Structure

The chemical structure of GSK583 is characterized by a 4-aminoquinoline core linked to a fluorinated indazole moiety and a tert-butylsulfonyl group.

Caption: 2D Chemical Structure of GSK583.

Physicochemical Properties

A summary of the key physicochemical properties of GSK583 is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1346547-00-9 | [1] |

| Molecular Formula | C20H19FN4O2S | [1][2] |

| Molecular Weight | 398.45 g/mol | [1][2] |

| Solubility | DMSO: 79 mg/mL (198.26 mM)Ethanol: 28 mg/mLWater: Insoluble | [1] |

| Appearance | Solid | [3] |

| SMILES | CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | [1] |

| InChI Key | XLOGLWKOHPIJLV-UHFFFAOYSA-N | [2] |

Mechanism of Action: Potent and Selective Inhibition of RIPK2

GSK583 is a highly potent, ATP-competitive inhibitor of RIPK2 kinase.[4] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of RIPK2, thereby preventing the phosphorylation of its downstream substrates and subsequent activation of inflammatory signaling pathways.

Kinase Selectivity

GSK583 demonstrates remarkable selectivity for RIPK2. In a broad kinase panel of 300 kinases, GSK583 at a concentration of 1 µM showed excellent selectivity, with minimal off-target inhibition of kinases such as p38α and VEGFR2.[2][4] While it exhibits comparable binding affinity for RIPK3 in biochemical assays (IC50 = 16 nM), it shows little to no functional inhibition of RIPK3-dependent necroptosis in cellular assays at concentrations up to 10 µM.[1]

Cellular Activity

In cellular assays, GSK583 potently inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, upon stimulation of NOD1 and NOD2 receptors.[1][4] It effectively blocks MDP-stimulated TNF-α production in primary human monocytes with an IC50 of 8 nM.[1] The inhibitory activity is maintained in more complex biological matrices, with IC50 values of 237 nM and 133 nM in human and rat whole blood, respectively.[4]

Caption: Simplified NOD2-RIPK2 Signaling Pathway and the Point of Inhibition by GSK583.

Preclinical Characterization

In Vitro Potency

The inhibitory potency of GSK583 against RIPK2 has been determined using various assays, with consistent low nanomolar IC50 values.

| Assay Type | Species | IC50 | Reference |

| RIPK2 Kinase Assay | Human | 5 nM | [1][4] |

| RIPK2 Kinase Assay | Rat | 2 nM | [2] |

| MDP-stimulated TNF-α Production | Human Primary Monocytes | 8 nM | [1] |

| MDP-stimulated TNF-α Production | Human Whole Blood | 237 nM | [4] |

| MDP-stimulated TNF-α Production | Rat Whole Blood | 133 nM | [4] |

| TNF-α and IL-6 Production | Explant Cultures | ~200 nM | [1] |

In Vivo Profile

GSK583 is orally bioavailable and has shown efficacy in in vivo models. It exhibits low clearance, moderate volumes of distribution, and moderate oral bioavailability in both rats and mice.[1][5]

Synthesis Overview

While detailed, step-by-step synthesis protocols are proprietary, the general synthetic route for compounds like GSK583 involves the coupling of a substituted 4-aminoquinoline with a functionalized indazole. The synthesis of the precursor, (5-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 685126-86-7), involves the reduction of 5-bromo-2-trifluoromethoxy benzaldehyde with borane-tetrahydrofuran complex.[6]

Caption: Generalized Workflow for the Synthesis of GSK583.

Experimental Protocols

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantitatively measures the binding of test compounds to the ATP-binding pocket of RIPK2.

Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive ligand and the test compound (GSK583) for binding to purified RIPK2 kinase. Binding of the fluorescent ligand to the larger kinase results in a high fluorescence polarization signal. Displacement of the fluorescent ligand by the test compound leads to a decrease in the polarization signal.

Methodology:

-

Reagents and Buffers:

-

Purified full-length FLAG-His tagged RIPK2 kinase (baculovirus expression system).

-

Fluorescently labeled ATP-competitive ligand.

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).

-

Test compound (GSK583) serially diluted in DMSO.

-

-

Procedure: a. Add a fixed concentration of RIPK2 kinase (typically twice the apparent KD) to the wells of a microplate. b. Add the fluorescently labeled ligand at a fixed concentration (e.g., 5 nM). c. Add serial dilutions of GSK583 or control compounds. d. Incubate the plate at room temperature to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for MDP-Stimulated TNF-α Production

This assay assesses the functional activity of GSK583 in inhibiting NOD2-mediated cytokine production in a cellular context.

Principle: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, activates the intracellular NOD2 receptor, leading to RIPK2-dependent signaling and the production and release of TNF-α. GSK583 is expected to inhibit this process.

Methodology:

-

Cell Culture:

-

Use primary human monocytes or a suitable cell line expressing the necessary signaling components (e.g., THP-1 cells).

-

Culture cells under standard conditions.

-

-

Procedure: a. Plate the cells in a multi-well plate. b. Pre-incubate the cells with serial dilutions of GSK583 or vehicle control (DMSO) for a specified period (e.g., 1 hour). c. Stimulate the cells with a fixed concentration of MDP. d. Incubate for an appropriate time to allow for TNF-α production and secretion (e.g., 6-24 hours). e. Collect the cell culture supernatants.

-

TNF-α Quantification: a. Measure the concentration of TNF-α in the supernatants using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay.

-

Data Analysis: a. Plot the TNF-α concentration against the logarithm of the inhibitor concentration. b. Calculate the IC50 value by fitting the data to a dose-response curve.

Limitations and Future Directions

Despite its excellent potency and selectivity for RIPK2, GSK583 possesses certain liabilities that have prevented its progression as a clinical candidate. It has been shown to inhibit the hERG ion channel and cytochrome P450 3A4 (Cyp3A4), both of which are associated with significant safety concerns in drug development.[1][5] These off-target activities highlight the challenges in developing kinase inhibitors with pristine safety profiles.

The learnings from GSK583 have been invaluable for the development of next-generation RIPK2 inhibitors with improved safety profiles. Medicinal chemistry efforts have focused on modifying the GSK583 scaffold to reduce hERG and Cyp3A4 activity while retaining or improving potency for RIPK2.[5]

Conclusion

GSK583 is a seminal tool compound that has significantly advanced our understanding of the role of RIPK2 in health and disease. Its high potency and selectivity have enabled the pharmacological validation of RIPK2 as a therapeutic target for a variety of inflammatory disorders. While its own clinical development has been halted due to off-target liabilities, the knowledge gained from the study of GSK583 continues to guide the design and development of safer and more effective RIPK2 inhibitors for the potential treatment of a range of human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 3. This compound CAS 685126-86-7 [homesunshinepharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key building block in modern medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Role of this compound in Synthesis

This compound (Molecular Formula: C₈H₆BrF₃O₂) is a substituted benzyl alcohol derivative.[1][2][3] Its utility in organic synthesis stems from the unique combination of functional groups: a reactive benzyl alcohol for further elaboration, a bromo-substituent ideal for cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring. Understanding its solubility is paramount for its effective use, influencing everything from solvent selection for synthesis and chromatography to the design of crystallization procedures.

Physicochemical Properties:

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[4][5] A solute's ability to dissolve in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For complex organic molecules, a more nuanced approach like the Hansen Solubility Parameters (HSP) provides a robust predictive model.[4][6]

HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Weak forces arising from temporary dipoles in molecules.

-

δP (Polar forces): Interactions between permanent dipoles.

-

δH (Hydrogen bonding forces): Strong dipole-dipole interactions involving H-N, H-O, or H-F bonds.

A solute will have high solubility in a solvent when their respective HSP values are closely matched.[7][8]

Molecular Structure Analysis of this compound

The solubility behavior of the title compound is a direct consequence of its distinct functional domains:

-

Hydroxymethyl Group (-CH₂OH): This is the primary polar, protic site. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature promotes solubility in polar protic solvents like alcohols.

-

Aromatic Ring: The benzene ring itself is largely nonpolar and contributes to solubility in solvents with significant dispersion forces.

-

Trifluoromethoxy Group (-OCF₃): This is a highly polar, aprotic, and electron-withdrawing group. While it increases the molecule's overall polarity, its ability to hydrogen bond is limited to acting as a weak acceptor.

-

Bromo Group (-Br): This substituent adds to the molecular weight and contributes to both polar and dispersion forces.

The interplay of these groups results in a molecule of moderate overall polarity with both hydrogen bonding and significant dispersion characteristics.

References

- 1. This compound CAS 685126-86-7 [homesunshinepharma.com]

- 2. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 685126-86-7 [chemicalbook.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. paint.org [paint.org]

- 8. specialchem.com [specialchem.com]

1H NMR spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules.[1][2] In the fast-paced environment of drug discovery and development, obtaining unambiguous confirmation of a molecule's structure is a critical checkpoint.[3] The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment, connectivity, and relative number of protons within a molecule, making it an indispensable tool for synthetic chemists and medicinal chemists.[4][5]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound (CAS No: 685126-86-7).[6][7][8] This compound serves as a valuable building block in medicinal chemistry, incorporating a trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, and a bromine atom, which provides a handle for further synthetic transformations. We will delve into a theoretical prediction of the spectrum based on fundamental principles, provide a field-proven experimental protocol for data acquisition, and offer insights into the interpretation of the resulting data.

Part 1: Theoretical Analysis and Spectral Prediction

A robust understanding of a molecule's ¹H NMR spectrum begins with a thorough analysis of its structure and the electronic effects of its constituent functional groups. The interplay of these effects governs the chemical shift (δ), multiplicity, and coupling constants (J) for each proton.

Molecular Structure and Substituent Effects

The structure of this compound contains three distinct types of protons: aromatic, benzylic (methylene), and hydroxyl. The chemical environment of each is heavily influenced by the three substituents on the benzene ring.

-

Trifluoromethoxy Group (-OCF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[9][10]

-

Bromo Group (-Br): The bromine atom is electronegative and exerts an electron-withdrawing inductive effect. It also possesses anisotropic properties that can influence the chemical shifts of nearby protons, often leading to deshielding of protons in the ortho position.[11][12]

-

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly electron-donating or near-neutral in its overall electronic effect on the aromatic ring. The hydroxyl proton itself is exchangeable, and its chemical shift is highly sensitive to solvent, concentration, and temperature.[5][13]

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Parameters

Based on the substituent effects, we can predict the approximate chemical shifts and coupling patterns for each unique proton.

-

Aromatic Protons (δ 6.5-8.0 ppm):

-

H3: This proton is ortho to the strongly electron-withdrawing -OCF₃ group. This proximity will cause the most significant deshielding among the aromatic protons, pushing its signal far downfield. It is coupled only to H4. Prediction: A doublet (d) with a typical ortho coupling constant (³J) of 8-9 Hz.

-

H4: This proton is para to the bromine atom and ortho to H3. It will experience deshielding from the bromine and the adjacent proton. It is coupled to both H3 (ortho) and H6 (meta). Prediction: A doublet of doublets (dd) with ³J ≈ 8-9 Hz and a smaller meta coupling constant (⁴J) of 2-3 Hz.[14][15]

-

H6: This proton is ortho to the bromine atom. The deshielding effect of the bromine will shift this signal downfield. It is only coupled to H4 via a weak meta interaction. Prediction: A doublet (d) with ⁴J ≈ 2-3 Hz.[15]

-

-

Benzylic Methylene Protons (-CH₂OH):

-

These protons are on a carbon directly attached to the aromatic ring and are ortho to the -OCF₃ group. The combined proximity to the aromatic ring and the powerful inductive effect of the trifluoromethoxy group will shift this signal significantly downfield from a typical benzylic range. Prediction: A singlet (s) if hydroxyl proton exchange is rapid, or a doublet (d) if coupled to the OH proton, appearing around δ 4.8-5.0 ppm.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the OH proton is highly variable. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[13] Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the OH signal to disappear. Prediction: A broad singlet (br s), but could appear as a triplet (t) if coupled to the adjacent CH₂ group.

-

Summary of Predicted Data

The predicted ¹H NMR data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.65 - 7.80 | Doublet (d) | ³J ≈ 8.5 | 1H |

| H4 | ~7.45 - 7.60 | Doublet of Doublets (dd) | ³J ≈ 8.5, ⁴J ≈ 2.5 | 1H |

| H6 | ~7.30 - 7.45 | Doublet (d) | ⁴J ≈ 2.5 | 1H |

| -CH₂OH | ~4.80 - 5.00 | Singlet (s) or Doublet (d) | ³J ≈ 5-7 (if coupled) | 2H |

| -OH | Variable | Broad Singlet (br s) or Triplet (t) | ³J ≈ 5-7 (if coupled) | 1H |

Part 2: Experimental Protocol for Data Acquisition

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is a self-validating system designed for small organic molecules.

Materials and Reagents

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Cotton or glass wool for filtration

Step-by-Step Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[17]

-

Weighing the Sample: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] CDCl₃ is a common choice, but if solubility is an issue, DMSO-d₆ can be used. Note that the hydroxyl proton is more likely to show coupling in DMSO-d₆.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[18]

-

Filtration and Transfer: Place a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[17][19]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton acquisition.

-

Number of Scans (NS): 8 to 16 scans.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as a secondary reference.[20]

-

Integrate all signals and analyze the multiplicities and coupling constants.

-

-

(Optional) D₂O Exchange: To confirm the identity of the -OH proton, acquire a spectrum, remove the sample, add one drop of D₂O, shake well, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[13]

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Part 3: Interpreting the Spectrum - A Practical Walkthrough

Analysis of the processed ¹H NMR spectrum involves a systematic evaluation of the four key pieces of information: chemical shift, integration, multiplicity, and coupling constants.[13][21]

-

Integration: The relative area under each signal should correspond to the number of protons it represents. We expect to see three distinct signals in the aromatic region with an integral ratio of 1:1:1, a signal for the benzylic protons integrating to 2H, and the hydroxyl proton integrating to 1H.[5]

-

Chemical Shift Analysis: The positions of the signals on the x-axis are compared to the predicted values. The downfield signal around δ 7.7 ppm would be assigned to H3, being ortho to the -OCF₃ group. The signals for H4 and H6 would be assigned based on their multiplicity. The peak around δ 4.9 ppm is characteristic of the deshielded benzylic -CH₂OH protons.

-

Coupling Pattern Analysis: The splitting pattern provides direct evidence of proton connectivity.

-

The doublet of doublets (dd) pattern confirms that H4 is coupled to two non-equivalent neighbors (H3 and H6).

-

The two doublets in the aromatic region confirm that H3 and H6 are each coupled to only one other aromatic proton.

-

By measuring the J-values, we can confirm the coupling relationships. The larger J-value (³J) from the H4 multiplet should match the J-value of the H3 doublet. The smaller J-value (⁴J) should match the J-value of the H6 doublet. This cross-validation is a hallmark of a trustworthy assignment.

-

Caption: J-coupling relationships in this compound. *Coupling may not be observed.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects dictate spectral appearance. The strong deshielding influence of the trifluoromethoxy and bromo groups results in a well-resolved aromatic region, while the benzylic protons are shifted significantly downfield. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the confident and unambiguous structural confirmation of this important chemical building block, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. This compound CAS 685126-86-7 [homesunshinepharma.com]

- 7. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 685126-86-7 [chemicalbook.com]

- 9. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 18. organomation.com [organomation.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emerypharma.com [emerypharma.com]

13C NMR chemical shifts for (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures to predict and interpret its ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a detailed rationale for spectral assignment, a robust experimental protocol for data acquisition, and a discussion of the structural insights that can be gained from the ¹³C NMR data.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic alcohol. The unique arrangement of its functional groups—a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring—makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is of particular interest as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

Accurate structural elucidation is paramount in chemical synthesis and drug development. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Therefore, a thorough understanding of the ¹³C NMR spectrum of this compound is essential for its unambiguous identification, purity assessment, and as a reference for the characterization of its derivatives.

Predicted ¹³C NMR Chemical Shifts and Rationale

The prediction of ¹³C NMR chemical shifts for substituted benzenes can be approached by considering the additive effects of each substituent on the parent benzene ring. Aromatic carbons typically resonate in the range of 120-150 ppm[1]. The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects (inductive and resonance) of the bromo, trifluoromethoxy, and hydroxymethyl substituents.

Substituent Effects on the Aromatic Ring

-

Hydroxymethyl Group (-CH₂OH): This group is a weak electron-donating group. It is expected to cause a slight shielding (upfield shift) of the ortho and para carbons and a minor deshielding (downfield shift) of the ipso carbon to which it is attached.

-

Trifluoromethoxy Group (-OCF₃): The oxygen atom of the trifluoromethoxy group can donate electron density to the aromatic ring via resonance, which would tend to shield the ortho and para positions. However, the strong electron-withdrawing inductive effect of the three fluorine atoms dominates, leading to a net deshielding of the ipso carbon and influencing the shifts of the other ring carbons. The carbon of the -OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[2][3].

-

Bromine Atom (-Br): Bromine is an electronegative halogen that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is directly attached (ipso carbon). It also has a weak electron-donating resonance effect that can slightly shield the ortho and para carbons. The "heavy atom effect" of bromine can also cause a significant upfield shift for the directly attached carbon[4].

Predicted Chemical Shift Assignments

Based on these principles and data from similar compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~135-140 | Ipso-carbon attached to the hydroxymethyl group. Deshielded by the electronegativity of the oxygen and influenced by the adjacent trifluoromethoxy group. |

| C2 | ~145-150 (quartet, ³JCF ≈ 1-3 Hz) | Ipso-carbon attached to the strongly electron-withdrawing -OCF₃ group. Expected to be significantly deshielded and show a small quartet coupling to the fluorine atoms[2]. |

| C3 | ~115-120 | Ortho to the -OCF₃ group and meta to the -Br and -CH₂OH groups. Shielded by the resonance effect of the oxygen in the -OCF₃ group. |

| C4 | ~130-135 | Meta to both the -OCF₃ and -CH₂OH groups, and ortho to the -Br atom. Deshielded by the inductive effect of the bromine. |

| C5 | ~118-123 | Ipso-carbon attached to the bromine atom. The chemical shift is a balance between the inductive deshielding and the heavy atom shielding effect of bromine[4]. |

| C6 | ~132-137 | Ortho to the -CH₂OH group and meta to the -OCF₃ and -Br groups. |

| -CH₂OH | ~60-65 | Typical chemical shift for a benzylic alcohol carbon. |

| -OCF₃ | ~120-125 (quartet, ¹JCF ≈ 255 Hz) | The carbon of the trifluoromethoxy group itself, showing a characteristic large one-bond coupling to the three fluorine atoms[2]. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (ideally >95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Acetone-d₆ is another good option, especially for ensuring complete dissolution[2].

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. A higher concentration may be necessary to obtain a good signal-to-noise ratio for quaternary carbons and the carbon of the -OCF₃ group in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.

-

Temperature: Conduct the experiment at a constant temperature, typically 25 °C (298 K), to ensure chemical shift reproducibility.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if needed.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point could be 1024 scans, which can be increased as necessary.

-

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, which collapses multiplets into singlets and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[5].

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal.

Visualization of Molecular Structure and Logical Workflow

To aid in the understanding of the ¹³C NMR assignments and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹³C NMR chemical shifts for this compound. By understanding the additive effects of the various substituents on the benzene ring, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This guide serves as a foundational resource for scientists working with this compound, enabling its accurate characterization and facilitating its use in further research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethoxy)benzyl Alcohol for Advanced Research and Development

This guide provides an in-depth technical overview of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, chemical properties, synthesis, and applications, offering practical insights to accelerate your research endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is highly lipophilic, enhancing a molecule's ability to cross cell membranes, and is metabolically stable, increasing the half-life of a potential drug candidate. When combined with a bromine atom on a benzyl alcohol scaffold, as in 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, it becomes a versatile synthon for creating complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular diversity. This guide will delve into the practical aspects of sourcing and utilizing this valuable compound.

Commercial Sourcing and Availability

Reliable access to high-purity starting materials is paramount for reproducible research and development. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the purity of the compound but also the available quantities, lead times, and the quality of the accompanying analytical data.

Below is a comparative table of some commercial suppliers:

| Supplier | Purity | Available Quantities | Website |

| Home Sunshine Pharma | ≥98.0% | Inquire for bulk | --INVALID-LINK--[1] |

| Apollo Scientific | min 98% | 5g | --INVALID-LINK--[2][3] |

| Toronto Research Chemicals | Not specified | 250mg | --INVALID-LINK--[4] |

| ChemicalBook | Varies by supplier | Varies by supplier | --INVALID-LINK--[5] |

| BLD Pharmatech | Not specified | Inquire | --INVALID-LINK--[6] |

| CymitQuimica | 97% | 1g, 5g | --INVALID-LINK--[7] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and analysis.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 685126-86-7 | [1][2][5] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1][5] |

| Molecular Weight | 271.03 g/mol | [1][5] |

| Appearance | Solid | [1] |

| Boiling Point | 255.7 °C at 760 mmHg | [1] |

| Density | 1.696 g/cm³ | [1] |

| Flash Point | 108.4 °C | [1] |

Spectroscopic Data:

Synthesis and Reaction Pathways

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is typically synthesized from its corresponding benzoic acid derivative, 5-Bromo-2-(trifluoromethoxy)benzoic acid. The most common and industrially scalable method for this transformation is the reduction of the carboxylic acid.

Figure 1: General synthesis pathway for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

Experimental Protocol: Reduction of a Substituted Benzoic Acid

The following is a representative protocol for the reduction of a substituted benzoic acid to a benzyl alcohol, which can be adapted for the synthesis of the title compound.

Materials:

-

5-Bromo-2-(trifluoromethoxy)benzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))[8]

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Bromo-2-(trifluoromethoxy)benzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining the temperature at 0 °C. Caution: The reaction with LiAlH₄ is highly exothermic and releases hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by slowly adding water, followed by 1 M HCl to dissolve the aluminum salts (if LiAlH₄ was used).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

The unique structural features of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Figure 2: Potential synthetic transformations of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

The trifluoromethoxy group can improve metabolic stability and cell permeability, while the bromo substituent provides a site for introducing various functionalities through cross-coupling reactions. This allows for the construction of novel scaffolds for screening in drug discovery programs. While specific examples in publicly available literature are limited, this class of compounds is frequently found in patents for novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a strategically important building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for a wide range of research and development projects. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and potential applications to empower researchers in their scientific pursuits.

References

- 1. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | 685126-86-7 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. biomall.in [biomall.in]

- 5. This compound | 685126-86-7 [chemicalbook.com]

- 6. 2092564-68-4|3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol [cymitquimica.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to (5-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by moieties such as the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. (5-Bromo-2-(trifluoromethoxy)phenyl)methanol emerges as a particularly valuable synthetic intermediate, combining the electronic and steric advantages of the trifluoromethoxy group with the versatile reactivity of a benzyl alcohol and a strategically placed bromine atom. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

The presence of the electron-withdrawing trifluoromethoxy group can significantly enhance the metabolic stability of the molecule by shielding adjacent positions from oxidative metabolism[1]. Simultaneously, its high lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability[2]. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The primary alcohol function provides a reactive site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This trifecta of functional groups makes this compound a highly sought-after building block for constructing novel pharmaceutical candidates.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of properties derived from its substituents. A comprehensive summary of its key characteristics is presented below.

| Property | Value | Reference(s) |

| CAS Number | 685126-86-7 | [3] |

| Molecular Formula | C₈H₆BrF₃O₂ | [3] |

| Molecular Weight | 271.03 g/mol | [3] |

| Appearance | Solid | [4] |

| Density | 1.696 g/cm³ | [4] |

| Boiling Point | 255.7 °C at 760 mmHg | [4] |

| Flash Point | 108.4 °C | [4] |

| Purity (Typical) | ≥98.0% | [4] |

| Synonyms | 5-Bromo-2-(trifluoromethoxy)benzyl alcohol | [4] |

Synthesis and Purification: A Validated Approach

The most direct and reliable synthetic route to this compound is the selective reduction of the corresponding benzaldehyde, 5-Bromo-2-(trifluoromethoxy)benzaldehyde[1]. This transformation is typically achieved with high fidelity using mild hydride reducing agents.

Rationale for Synthetic Strategy

The choice of reducing the aldehyde precursor is based on several key principles of synthetic chemistry:

-

Chemoselectivity: Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it selectively reduces aldehydes and ketones without affecting the trifluoromethoxy group or the carbon-bromine bond under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially be used but require more stringent anhydrous conditions and present a greater risk of side reactions.

-

Operational Simplicity: The reduction with NaBH₄ is operationally simple, can be performed in standard laboratory glassware, and typically proceeds to completion at or below room temperature. The workup procedure is straightforward, involving an aqueous quench to destroy excess reagent.

-

Precursor Availability: The starting material, 5-Bromo-2-(trifluoromethoxy)benzaldehyde, is commercially available, making this a convergent and efficient route.

Experimental Protocol: Synthesis

Reaction: Reduction of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Caption: Synthetic workflow for the preparation of the target compound.

Materials:

-

5-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Sodium borohydride (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(trifluoromethoxy)benzaldehyde and dissolve it in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. The portion-wise addition is a critical control measure to manage the exothermic reaction and prevent excessive gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is acidic. This step neutralizes the borate salts and destroys any remaining NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification

The crude product is typically a solid and can be purified by column chromatography followed by recrystallization to achieve high purity (>98%).

1. Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh). The mass of silica should be approximately 50-100 times the mass of the crude product.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The polarity of the eluent is chosen to ensure good separation of the more polar alcohol product from any less polar impurities.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

2. Recrystallization:

-

Rationale: Recrystallization is a self-validating purification technique that relies on the differential solubility of the product and impurities in a given solvent system at varying temperatures. A successful recrystallization is a strong indicator of high purity.

-

Solvent System: A common choice is a binary solvent system such as hexanes/ethyl acetate or toluene/hexanes.

-

Procedure:

-

Dissolve the product from chromatography in a minimum amount of the more soluble solvent (e.g., ethyl acetate or toluene) at an elevated temperature.

-

Slowly add the less soluble solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Structural Characterization and Analytical Data

Unambiguous characterization of this compound is essential. The following section details the expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

Caption: Chemical structure and key proton/carbon assignments.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d | 1H | H-6 | Aromatic proton ortho to the bromine, showing doublet coupling from H-4. Deshielded by adjacent Br. |

| ~ 7.45 | dd | 1H | H-4 | Aromatic proton coupled to both H-3 and H-6. |

| ~ 7.15 | d | 1H | H-3 | Aromatic proton ortho to the -OCF₃ group, showing doublet coupling from H-4. |

| ~ 4.80 | s | 2H | -CH₂OH | Methylene protons of the benzyl alcohol. Appears as a singlet, though may broaden due to exchange. |

| ~ 2.0 (variable) | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-2 (-OCF₃) | Quaternary carbon attached to the highly electronegative -OCF₃ group. |

| ~ 138 | C-1 (-CH₂OH) | Quaternary carbon attached to the methylene group. |

| ~ 135 | C-4 | Aromatic CH carbon. |

| ~ 132 | C-6 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~ 122 | C-3 | Aromatic CH carbon. |

| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, exhibiting a characteristic quartet due to coupling with the three fluorine atoms. The large coupling constant is typical for a C-F bond. |

| ~ 118 | C-5 (-Br) | Quaternary carbon attached to bromine. |

| ~ 61 | -CH₂OH | Methylene carbon of the primary alcohol. |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Expected Molecular Ion ([M]+): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation: A prominent fragment would be the loss of the hydroxyl group or water, leading to the formation of the corresponding benzyl cation.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its three key functional groups.

Caption: Reactivity map illustrating the synthetic potential of the title compound.

-

As a Precursor to Electrophiles: The benzylic alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a valuable electrophile for reactions such as Wittig olefination, Grignard additions, or reductive aminations, enabling the extension of the carbon skeleton.

-

As a Nucleophile: The alcohol can act as a nucleophile in esterification or Williamson ether synthesis to attach the entire bromo-trifluoromethoxy-benzyl scaffold to other molecules of interest.

-

As a Cross-Coupling Partner: The aryl bromide is arguably its most powerful functional group for strategic bond formation. It readily participates in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of substituents at the C-5 position, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This is a cornerstone strategy for exploring the structure-activity relationship (SAR) in a lead optimization campaign.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care, adhering to standard laboratory safety protocols.

| Hazard Class | GHS Statements |

| Signal Word | Warning |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust trifluoromethoxy group, a synthetically versatile bromine atom, and a reactive benzyl alcohol function provides a powerful platform for the synthesis of complex and novel molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the strategic advantages of this important chemical intermediate in their research and development programs.

References

- 1. 5-Bromo-2-(trifluoromethoxy)benzaldehyde | 923281-52-1 [sigmaaldrich.com]

- 2. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]

- 3. This compound | 685126-86-7 [chemicalbook.com]

- 4. This compound CAS 685126-86-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Technical Guide to the Spectroscopic Characterization of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS No. 685126-86-7). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document outlines the predicted spectroscopic data derived from first principles and spectral analysis of analogous structures. It covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols, in-depth data interpretation, and a logical workflow for the structural elucidation and purity assessment of this compound, establishing a benchmark for its analytical characterization.

Introduction and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in medicinal chemistry and materials science. The bromine provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure. This guide details the expected outcomes from the primary spectroscopic methods used for small molecule analysis.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

|---|---|

| CAS Number | 685126-86-7 |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| Appearance | Solid |

| Density | 1.696 g/cm³ |

| Boiling Point | 255.7 °C at 760 mmHg |

| Flash Point | 108.4 °C |

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The key components are:

-

A trisubstituted aromatic ring.

-

A benzylic alcohol group (-CH₂OH).

-

An electron-withdrawing trifluoromethoxy group (-OCF₃).

-

A bromine atom (-Br).

These groups give rise to characteristic signals in each spectroscopic technique, which, when combined, provide conclusive structural confirmation.

Figure 1: Structure of this compound.

Experimental Methodologies

The data presented in this guide are predicted values based on established spectroscopic principles. The following protocols describe standard, validated methods for acquiring experimental data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For referencing without a reactive standard, the residual solvent peak can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.

-

Acquire ¹³C{¹H} NMR (proton-decoupled) spectra on the same instrument. A larger sample quantity (50-100 mg) or an increased number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Causality: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak. A field strength of at least 400 MHz is chosen to ensure sufficient resolution of aromatic proton multiplets. Proton decoupling for ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, aiding in assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of the empty accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Causality: The ATR-FTIR method is selected for its speed and simplicity, requiring minimal sample preparation and being non-destructive.[3] This technique is ideal for obtaining a high-quality spectrum from a solid powder.

Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-